5-amino-1H-pyrazole-4-carbohydrazide

Catalog No.
S15818890
CAS No.
M.F
C4H7N5O
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-1H-pyrazole-4-carbohydrazide

Product Name

5-amino-1H-pyrazole-4-carbohydrazide

IUPAC Name

5-amino-1H-pyrazole-4-carbohydrazide

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C4H7N5O/c5-3-2(1-7-9-3)4(10)8-6/h1H,6H2,(H,8,10)(H3,5,7,9)

InChI Key

VMBCBLRIXKWCLY-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(=O)NN)N

5-amino-1H-pyrazole-4-carbohydrazide is a compound characterized by its pyrazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. The chemical formula for 5-amino-1H-pyrazole-4-carbohydrazide is C5H8N6O, and it features an amino group at the 5-position and a carbohydrazide group at the 4-position of the pyrazole ring. This compound is part of a class of pyrazole derivatives that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized to yield different derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can produce various reduced forms of this compound, affecting its reactivity and properties.
  • Substitution: The amino and carbohydrazide groups are capable of undergoing substitution reactions with electrophiles, leading to a variety of substituted pyrazole derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .

5-amino-1H-pyrazole-4-carbohydrazide has shown promising biological activities. Research indicates that derivatives of this compound exhibit:

  • Antioxidant properties: Some studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress.
  • Anti-cancer activity: Certain derivatives have been evaluated for their potential to inhibit the growth of cancer cell lines, suggesting their use as anti-proliferative agents .
  • Anti-inflammatory effects: The compound has been investigated for its role in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

The synthesis of 5-amino-1H-pyrazole-4-carbohydrazide typically involves several steps:

  • Formation of the Pyrazole Ring: The initial step often includes the reaction of hydrazine with suitable carbonyl compounds to form the pyrazole structure.
  • Carbohydrazide Introduction: The carbohydrazide moiety can be introduced through the reaction of the pyrazole intermediate with hydrazine derivatives or by utilizing isocyanates followed by hydrolysis.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

5-amino-1H-pyrazole-4-carbohydrazide has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various diseases, particularly cancer and inflammatory disorders.
  • Material Science: Its unique chemical properties make it suitable for synthesizing advanced materials with specific functionalities.
  • Agricultural Chemistry: Certain derivatives might be explored for their potential use in agrochemicals due to their biological activity against pests or diseases .

Interaction studies involving 5-amino-1H-pyrazole-4-carbohydrazide focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and dynamic simulations to predict how the compound interacts with enzymes or receptors. The results indicate that certain derivatives can effectively modulate enzyme activity or receptor signaling pathways, highlighting their therapeutic potential .

Several compounds share structural similarities with 5-amino-1H-pyrazole-4-carbohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-3-methyl-1H-pyrazole-4-carboxamideMethyl group at the 3-positionEnhanced lipophilicity; potential for better membrane permeability
5-Amino-1H-pyrazole-4-carboxylic acidCarboxylic acid group at the 4-positionExhibits strong acid-base properties; useful in pH-sensitive applications
5-Amino-1H-pyrazole-3-carboxamideCarboxamide group at the 3-positionPotentially different biological activity due to altered electronic properties

Uniqueness

The uniqueness of 5-amino-1H-pyrazole-4-carbohydrazide lies in its specific functional groups and their arrangement within the pyrazole framework. This configuration influences its reactivity and biological interaction profiles, making it an attractive candidate for further research in drug development and synthetic chemistry .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

141.06505986 g/mol

Monoisotopic Mass

141.06505986 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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